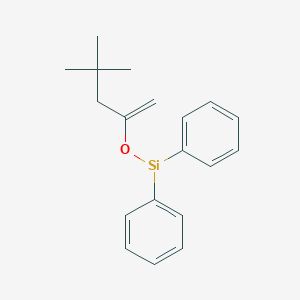
(4-Bromo-4-fluorobuta-1,3-dien-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene is a chemical compound with the molecular formula C10H8BrF. It is a derivative of butadiene, featuring both bromine and fluorine substituents on the butadiene moiety, and a benzene ring attached to the butadiene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene typically involves the halogenation of butadiene derivatives followed by coupling with benzene derivatives. One common method is the bromination of 4-fluorobutadiene, followed by a palladium-catalyzed coupling reaction with a benzene derivative under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions in continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of alkenes or alkanes by removing the halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Major Products
Substitution: Products include various substituted butadiene derivatives.
Oxidation: Products include epoxides and other oxygenated compounds.
Reduction: Products include alkenes and alkanes.
Aplicaciones Científicas De Investigación
(4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of electron-withdrawing halogen atoms. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-4-chlorobuta-1,3-dien-1-yl)benzene
- (4-Bromo-4-iodobuta-1,3-dien-1-yl)benzene
- (4-Fluoro-4-chlorobuta-1,3-dien-1-yl)benzene
Uniqueness
(4-Bromo-4-fluorobuta-1,3-dien-1-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
920276-45-5 |
|---|---|
Fórmula molecular |
C10H8BrF |
Peso molecular |
227.07 g/mol |
Nombre IUPAC |
(4-bromo-4-fluorobuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C10H8BrF/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H |
Clave InChI |
FRAZEIWMKUTZGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



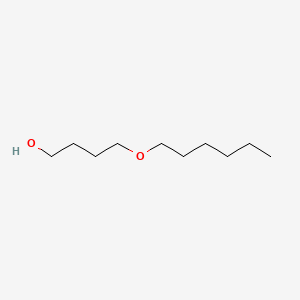
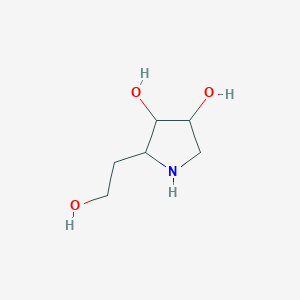
![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
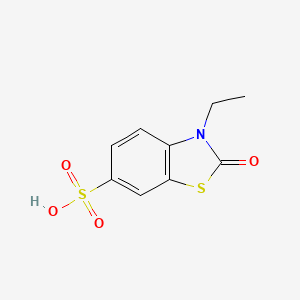

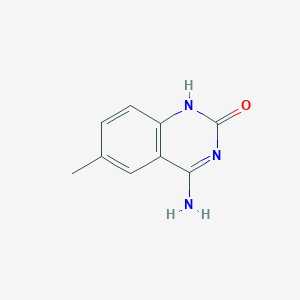
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
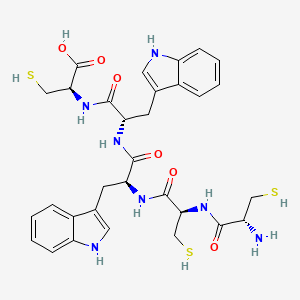
![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
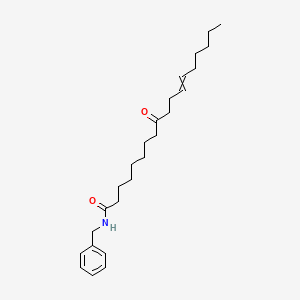
![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
